[2-(Propan-2-yl)-2,3-dihydro-1,4-benzodioxin-2-yl]methanol
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Overview
Description
[2-(Propan-2-yl)-2,3-dihydro-1,4-benzodioxin-2-yl]methanol is an organic compound that belongs to the class of benzodioxins This compound is characterized by the presence of a benzodioxin ring system substituted with a propan-2-yl group and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Propan-2-yl)-2,3-dihydro-1,4-benzodioxin-2-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of catechol with isopropyl alcohol in the presence of an acid catalyst to form the benzodioxin ring. The resulting intermediate is then subjected to further reactions to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[2-(Propan-2-yl)-2,3-dihydro-1,4-benzodioxin-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The benzodioxin ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted benzodioxin derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(Propan-2-yl)-2,3-dihydro-1,4-benzodioxin-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its derivatives may serve as probes or inhibitors in biochemical assays.
Medicine
In medicine, derivatives of this compound are explored for their pharmacological properties. They may exhibit activities such as anti-inflammatory, antioxidant, or antimicrobial effects, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of [2-(Propan-2-yl)-2,3-dihydro-1,4-benzodioxin-2-yl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The benzodioxin ring system can interact with hydrophobic pockets, while the methanol group can form hydrogen bonds, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
[2-(Propan-2-yl)-2,3-dihydro-1,4-benzodioxin-2-yl]methanol: shares similarities with other benzodioxin derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methanol group allows for unique interactions and reactivity compared to its analogs.
Properties
Molecular Formula |
C12H16O3 |
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Molecular Weight |
208.25 g/mol |
IUPAC Name |
(3-propan-2-yl-2H-1,4-benzodioxin-3-yl)methanol |
InChI |
InChI=1S/C12H16O3/c1-9(2)12(7-13)8-14-10-5-3-4-6-11(10)15-12/h3-6,9,13H,7-8H2,1-2H3 |
InChI Key |
UIAVHHCECVSICY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(COC2=CC=CC=C2O1)CO |
Origin of Product |
United States |
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